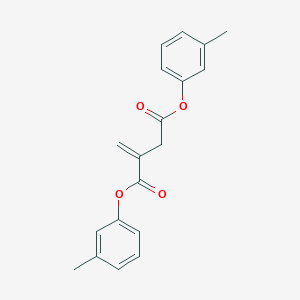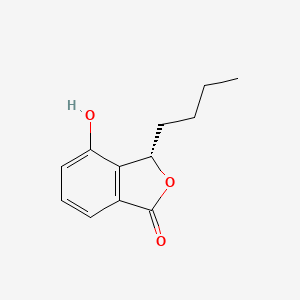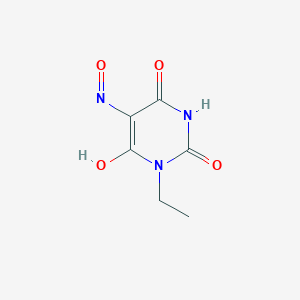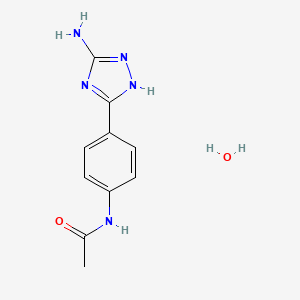
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate is a chemical compound that belongs to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an acetamidophenyl group and an amino group attached to the triazole ring, along with a hydrate form.
準備方法
The synthesis of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-acetamidophenyl hydrazine and formamide.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the triazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
化学反応の分析
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetamidophenyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can be compared with other similar compounds, such as:
5-(4-Acetamidophenyl)-3-ureido-s-triazole hemihydrate: This compound has a similar structure but contains a ureido group instead of an amino group.
1H-1,2,4-Triazole derivatives: Various derivatives of 1H-1,2,4-Triazole with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
73953-88-5 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
N-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]acetamide;hydrate |
InChI |
InChI=1S/C10H11N5O.H2O/c1-6(16)12-8-4-2-7(3-5-8)9-13-10(11)15-14-9;/h2-5H,1H3,(H,12,16)(H3,11,13,14,15);1H2 |
InChIキー |
RHAWINLTXMRKRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=NN2)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




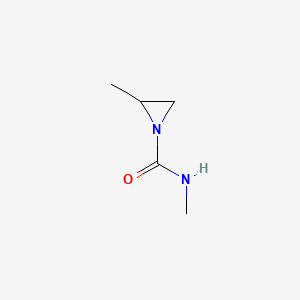
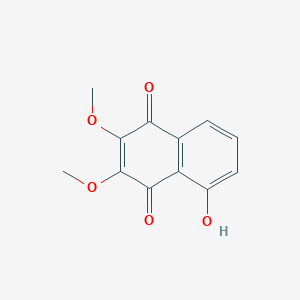
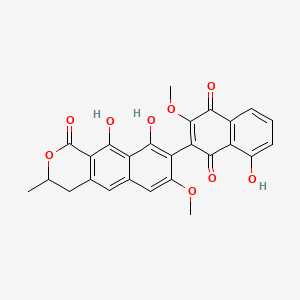
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
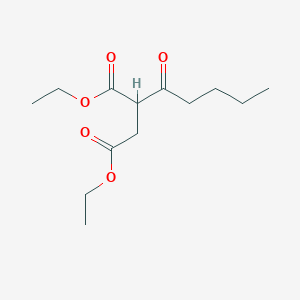
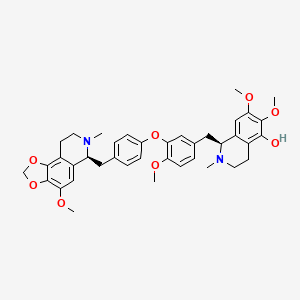
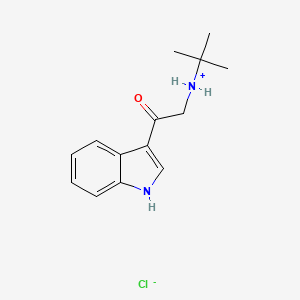
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
